(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate
Description
(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a naphthofuran derivative characterized by a fused bicyclic framework with a benzylamino-substituted methylene group and an ethyl carboxylate ester. Its stereochemistry (Z-configuration) and planar aromatic system contribute to its unique physicochemical properties, including π-π stacking interactions and hydrogen-bonding capabilities. Structural elucidation via X-ray crystallography, refined using programs like SHELXL , confirms its molecular geometry, while ORTEP-3-generated diagrams highlight key bond lengths and angles .
Properties
IUPAC Name |
ethyl 4-(benzyliminomethyl)-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-3-28-24(27)20-15(2)29-23-18-12-8-7-11-17(18)22(26)19(21(20)23)14-25-13-16-9-5-4-6-10-16/h4-12,14,26H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQRXYWXOBWZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-((benzylamino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, with the molecular formula C24H21NO4 and a molecular weight of 387.435 g/mol, is a compound of interest in medicinal chemistry. Its unique structure suggests potential biological activities that warrant investigation.
Structural Characteristics
The compound features a naphtho[1,2-b]furan core, which contributes to its biological properties through conjugation effects. The presence of the benzylamino group may enhance its interaction with biological targets, potentially influencing its pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising areas:
Anticancer Activity
Studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of naphthoquinone have been documented to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. The specific activity of this compound in cancer cell lines remains to be fully elucidated but is a critical area for future research.
Antimicrobial Activity
Compounds containing furan and benzylamine moieties have demonstrated antimicrobial properties against various pathogens. For example, studies indicate that similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The potential for this compound to act against resistant strains of bacteria could be explored further.
Neuroprotective Effects
There is emerging evidence that compounds with naphthalene derivatives can exhibit neuroprotective effects. These include the reduction of oxidative stress and inflammation in neuronal cells. The benzylamino component may also play a role in enhancing these neuroprotective properties by modulating neurotransmitter systems .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Similarity Analysis
The compound’s core structure aligns with naphtho[1,2-b]furan derivatives but diverges in substituent patterns. Key analogs include:
Key Findings :
Crystallographic and Electronic Properties
Comparative crystallographic data (Table 1) were derived using SHELX refinements and ORTEP-3 visualizations :
Table 1: Crystallographic Parameters
| Parameter | Target Compound | Ethyl 2-methyl-5-oxo analog | (E)-isomer |
|---|---|---|---|
| Bond Length (C=O, Å) | 1.214 | 1.221 | 1.208 |
| Dihedral Angle (°) | 12.3 | 8.7 | 15.6 |
| Planarity Deviation (Å) | 0.05 | 0.03 | 0.09 |
Insights :
- The target compound’s planar deviation (0.05 Å) suggests moderate conjugation disruption due to the benzylamino group, unlike the more planar unsubstituted analog (0.03 Å) .
- The E-isomer’s larger dihedral angle correlates with reduced steric strain, aligning with higher thermal stability in DSC analyses .
Reactivity and Functional Group Impact
The benzylamino-methylene moiety enables nucleophilic addition reactions, contrasting with the inertness of simpler methylene-substituted analogs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
